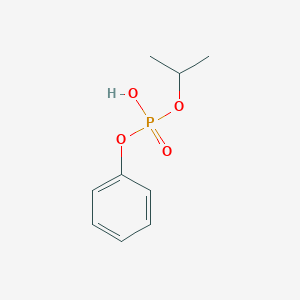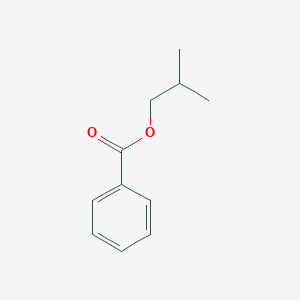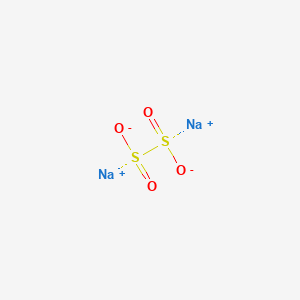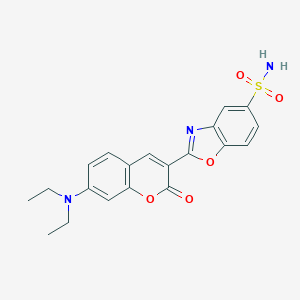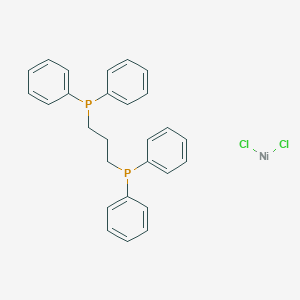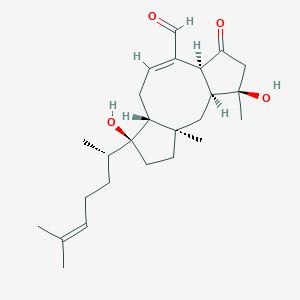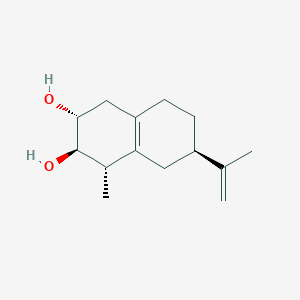
Rishitin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rishitin belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as yellow bell pepper, garden tomato (var. ), orange bell pepper, and green bell pepper. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Rishitin's Effect on Proton Transport in Potato Plants
This compound, identified as a phytoalexin in potatoes, exhibits significant effects on proton transport. In studies, it has been found to inhibit proton transport in potato tonoplast vesicles by over 95% at a concentration of 100 µM. This inhibition is attributed to an increase in proton conductance rather than an inhibition of the tonoplast ATPase. It also increases proton leakage in potato vacuoles, suggesting a potential role in plant defense mechanisms (Giannini, Nelson, & Spessard, 1995).
This compound's Role in Disease Resistance in Potatoes
This compound has been isolated from tubers of various potato varieties, including those with different late-blight resistance genes. This indicates its role as a broad-spectrum phytoalexin in potatoes, acting in response to infection by Phytophthora infestans. It is evident that potato varieties with different resistance genes (R1, R2, R3, R4) can produce this compound as a defense mechanism (Sato, Tomiyama, Katsui, & Masamune, 1968).
Impact of this compound on Cell Membranes and Cellular Integrity
This compound appears to significantly affect cell membranes, causing rapid effects in potato cells. It has been observed to increase the permeability of liposomes and negatively impact various cell types. This suggests that its primary site of action may be the cell membranes, potentially affecting membrane fluidity (Lyon, 1980).
This compound Synthesis in Potato Plants
Research has shown that this compound synthesis occurs rapidly in various parts of the potato plant, especially following wounding. This indicates an active biochemical pathway for this compound synthesis in response to external stressors, such as slicing or potential pathogen attack (Sakai, Tomiyama, & Doke, 1979).
This compound's Interaction with Calcium in Phytoalexin Accumulation
Calcium ions have been found to enhance the accumulation of this compound in potato tuber tissue treated with specific elicitors. This suggests a regulatory role for calcium in the expression and accumulation of this compound as a phytoalexin, contributing to plant defense mechanisms (Zook, Rush, & Kuc, 1987).
Propiedades
Número CAS |
18178-54-6 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
(1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1 |
Clave InChI |
XSCYYIVXGBKTOC-GZZJDILISA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O |
SMILES |
CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |
SMILES canónico |
CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O |
melting_point |
65-67°C |
| 18178-54-6 | |
Descripción física |
Solid |
Sinónimos |
ishitin rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
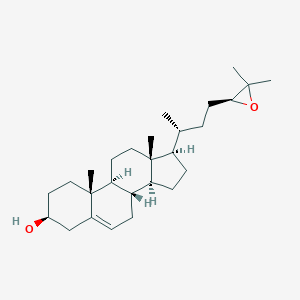
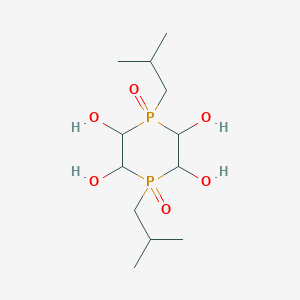


![(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid](/img/structure/B106506.png)
